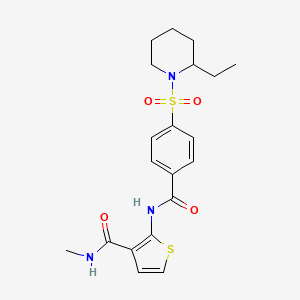

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

CAS No.: 888413-48-7

Cat. No.: VC4153356

Molecular Formula: C20H25N3O4S2

Molecular Weight: 435.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888413-48-7 |

|---|---|

| Molecular Formula | C20H25N3O4S2 |

| Molecular Weight | 435.56 |

| IUPAC Name | 2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C20H25N3O4S2/c1-3-15-6-4-5-12-23(15)29(26,27)16-9-7-14(8-10-16)18(24)22-20-17(11-13-28-20)19(25)21-2/h7-11,13,15H,3-6,12H2,1-2H3,(H,21,25)(H,22,24) |

| Standard InChI Key | NUSPFWNMXPWJLW-UHFFFAOYSA-N |

| SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC |

Introduction

General Characteristics:

| Property | Value/Description |

|---|---|

| Molecular Formula | C19H27N3O4S |

| Molecular Weight | ~393.50 g/mol |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol). |

| Chemical Reactivity | Contains amide and sulfonamide groups, which are stable under mild conditions but reactive under strong acidic or basic environments. |

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Formation of the Thiophene Core:

-

Thiophene derivatives are often synthesized via cyclization reactions involving sulfur-containing precursors.

-

-

Introduction of the Carboxamide Group:

-

The N-methylcarboxamide can be introduced through amidation using methylamine and carboxylic acid derivatives.

-

-

Attachment of the Benzamido-Sulfonamide Moiety:

-

The sulfonamide group can be introduced via reaction with sulfonyl chlorides, while the benzamido linkage is formed through amide bond formation.

-

-

Ethylation of Piperidine:

-

The piperidine ring is functionalized with an ethyl group using alkylation reactions.

-

Reaction Scheme (Hypothetical):

textStep 1: Cyclization → Formation of thiophene core Step 2: Amidation → Introduction of N-methylcarboxamide Step 3: Sulfonation → Addition of sulfonamide group Step 4: Alkylation → Ethylation of piperidine

Biological and Pharmaceutical Applications

Compounds with similar structural motifs (thiophene, sulfonamide, and piperidine derivatives) have been extensively studied for their biological activities. Although specific data for this compound is unavailable, its structural features suggest potential applications:

Therapeutic Potential

-

Anti-inflammatory Activity: Sulfonamides often exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX).

-

Anticancer Activity: Amide-containing thiophenes have shown cytotoxic effects against various cancer cell lines.

-

CNS Disorders: Piperidine derivatives are known to interact with neurotransmitter systems and may have implications in treating neurological conditions.

Mechanism of Action

The compound might act by:

-

Binding to protein targets (e.g., kinases or enzymes).

-

Modulating receptor activity due to its lipophilic and hydrogen-bonding capabilities.

Docking and Molecular Dynamics Simulations

Computational studies could predict binding affinities to relevant biological targets, such as enzymes or receptors.

Experimental Evaluation

-

In vitro assays for cytotoxicity (e.g., MCF-7, HeLa cell lines).

-

Enzyme inhibition studies (e.g., COX or kinases).

-

Pharmacokinetics and metabolic stability tests.

Comparison with Related Compounds

A comparison with structurally similar compounds provides insights into potential applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume